![molecular formula C26H35FO6 B601249 Betamethasone Valerate EP Impurity I CAS No. 2802-10-0](/img/structure/B601249.png)
Betamethasone Valerate EP Impurity I
Overview
Description
Betamethasone Valerate EP Impurity I, also known as 9-Fluoro-11β,21-dihydroxy-3,20-dioxopregna-1,4-dien-17-yl pentanoate, is a chemical compound with the molecular formula C26H35FO6 . It has a molecular weight of 462.55 g/mol . This compound is soluble in methanol and is typically stored at temperatures between 2-8 °C .
Molecular Structure Analysis
The molecular structure of Betamethasone Valerate EP Impurity I is complex, with several functional groups. The InChI representation of the molecule is InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3
. The Canonical SMILES representation is CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)=O
.
Physical And Chemical Properties Analysis
Betamethasone Valerate EP Impurity I has a molecular weight of 462.5 g/mol . It is soluble in methanol . The compound is typically stored at temperatures between 2-8 °C . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.
Scientific Research Applications
1. Analytical Techniques and Impurity Identification
Betamethasone valerate, a medium-potency corticosteroid, has been the focus of various analytical studies to identify and understand its impurities. One such study utilized LC-MS(n) in conjunction with mechanism-based stress studies to identify a process impurity in betamethasone 17-valerate drug substance. This approach was effective in elucidating unknown drug impurities, demonstrating the utility of advanced analytical techniques in pharmaceutical research (Li, Lin, & Rustum, 2008).
2. Development of Pharmaceutical Formulations
Research has been conducted on developing new formulations containing betamethasone valerate for various treatments, such as psoriasis. For instance, a study developed a new occlusive dressing formulation containing betamethasone valerate 0.1% for treating mild to moderate psoriasis, highlighting the drug's role in innovative therapeutic solutions (Pacifico, Daidone, & Peris, 2006).
3. Chromatographic Analysis for Counterfeit Drug Identification
Betamethasone and its related compounds, including betamethasone valerate, have been analyzed using liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). This method is crucial in differentiating epimers and esterification products, proving useful in identifying counterfeit drugs (Arthur, Wolff, & Carrier, 2004).
4. Stability and Isomerization Studies in Cream Formulations
The stability of betamethasone valerate in various cream formulations has been a subject of research. One study explored the effect of different formulation factors on the isomerization rate of betamethasone valerate in a hydrophilic cream. It was found that the rate of isomerization depends significantly on the concentration of emulsifiers used in the cream formulation (Byrne, Wyraz, Velasco-Torrijos, & Reinhardt, 2017).
properties
IUPAC Name |
[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFKBZSMIPUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21489758 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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